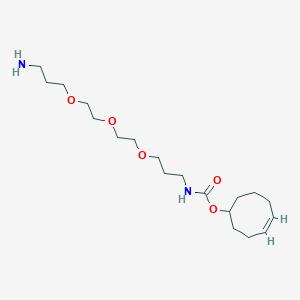

TCO-C3-PEG3-C3-amine

Description

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N2O5/c20-10-6-12-23-14-16-25-17-15-24-13-7-11-21-19(22)26-18-8-4-2-1-3-5-9-18/h1-2,18H,3-17,20H2,(H,21,22)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCIHUBGBBHCSO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCCOCCOCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TCO-C3-PEG3-C3-amine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the chemical structure, properties, and applications of TCO-C3-PEG3-C3-amine, a versatile heterobifunctional linker for advanced bioconjugation.

This compound is a key reagent in the field of bioconjugation and drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a trans-cyclooctene (TCO) group, a highly reactive dienophile for bioorthogonal click chemistry, and a primary amine for covalent attachment to various biomolecules.[1][3] A hydrophilic polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance.

Core Properties and Chemical Structure

The unique architecture of this compound dictates its utility in creating complex biomolecular conjugates. The terminal primary amine allows for straightforward conjugation to molecules bearing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters. The TCO moiety enables highly efficient and specific ligation with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of "click chemistry". This reaction is notable for its rapid kinetics and biocompatibility, proceeding readily in aqueous environments without the need for a catalyst.

Chemical Structure:

-

IUPAC Name: (E)-cyclooct-4-en-1-yl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate

-

Molecular Formula: C₁₉H₃₆N₂O₅

-

CAS Number: 2028288-77-7

Physicochemical and Reactivity Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 372.51 g/mol | |

| Exact Mass | 372.2624 | |

| Elemental Analysis | C: 61.26%, H: 9.74%, N: 7.52%, O: 21.47% | |

| Purity | >90% (typical) | |

| Storage (Short-term) | 0 - 4 °C (days to weeks) | |

| Storage (Long-term) | -20 °C (months to years) | |

| Shipping Condition | Ambient temperature |

Note on Stability: The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time. Therefore, long-term storage at -20°C is recommended to maintain its reactivity.

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound in bioconjugation.

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Biomolecule via EDC/NHS Chemistry

This protocol describes the activation of a carboxyl group on a biomolecule (e.g., a protein) with EDC and NHS, followed by conjugation to the primary amine of this compound.

Materials:

-

Biomolecule with a carboxyl group (e.g., protein)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

-

Desalting column

Procedure:

-

Biomolecule Preparation: Dissolve the carboxyl-containing biomolecule in Activation Buffer.

-

Activation of Carboxyl Groups:

-

Add EDC and NHS (or Sulfo-NHS) to the biomolecule solution. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the biomolecule.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation with this compound:

-

Dissolve this compound in a minimal amount of an organic solvent like DMSO and immediately add it to the activated biomolecule solution. A 10- to 20-fold molar excess of the TCO linker over the biomolecule is recommended.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS esters.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).

Protocol 2: TCO-Tetrazine Click Chemistry for Bioconjugation

This protocol outlines the reaction between a TCO-functionalized biomolecule (prepared as in Protocol 1) and a tetrazine-labeled molecule.

Materials:

-

TCO-functionalized biomolecule

-

Tetrazine-labeled molecule

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reactant Preparation: Dissolve the TCO-functionalized biomolecule and the tetrazine-labeled molecule in the Reaction Buffer.

-

Click Reaction:

-

Mix the two solutions. A 1.5- to 5-fold molar excess of the tetrazine-labeled molecule is often used to ensure complete reaction of the TCO-functionalized biomolecule.

-

Incubate for 30-60 minutes at room temperature. The reaction is often rapid and can be monitored by the disappearance of the characteristic color of the tetrazine.

-

-

Purification (if necessary): If unreacted tetrazine-labeled molecule needs to be removed, purification can be performed using size-exclusion chromatography or dialysis.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.

Caption: Workflow for the synthesis of a PROTAC molecule using this compound.

Caption: General workflow for Antibody-Drug Conjugate (ADC) formation via click chemistry.

References

The Lynchpin of Bioorthogonal Ligation: A Technical Guide to TCO-C3-PEG3-C3-amine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of TCO-C3-PEG3-C3-amine, a pivotal reagent in the field of click chemistry. We will explore its role in bioorthogonal reactions, provide quantitative data on its performance, and present detailed experimental protocols for its application.

The this compound linker is a heterobifunctional molecule designed for the elegant and efficient conjugation of biomolecules. It features a trans-cyclooctene (TCO) group, the reactive moiety for click chemistry, and a terminal amine group, which allows for initial covalent attachment to a molecule of interest. A hydrophilic polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance.[1][2][3]

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction

The click chemistry functionality of this compound is centered on the reaction of its TCO group with a tetrazine (Tz). This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a cornerstone of bioorthogonal chemistry.[4][5] This ligation is prized for its exceptionally fast kinetics, high specificity, and its ability to proceed under physiological conditions without the need for a cytotoxic copper catalyst.

The mechanism can be broken down into two key steps:

-

[4+2] Cycloaddition: The electron-deficient tetrazine acts as the diene and reacts with the strained, electron-rich double bond of the trans-cyclooctene (the dienophile). This initial cycloaddition forms a highly unstable tricyclic intermediate.

-

Retro-Diels-Alder Reaction: The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This step is the thermodynamic driving force for the reaction's irreversibility and results in the formation of a stable dihydropyridazine product.

The sole byproduct of this reaction is nitrogen gas, highlighting the clean and biocompatible nature of this ligation.

Quantitative Data: Reaction Kinetics

The TCO-tetrazine ligation is renowned for its rapid kinetics, characterized by second-order rate constants (k₂) that are among the highest for any bioorthogonal reaction. This allows for efficient labeling at low concentrations, which is critical for in vivo applications. The table below summarizes key kinetic data for TCO-tetrazine reactions.

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| TCO - Tetrazine | Up to 10⁶ | Aqueous Media |

| TCO - Tetrazine | 800 - 30,000 | Typical Range |

| TCO (axial isomer) - Tetrazine | ~150x faster than equatorial isomer | - |

| TCO - 3-methyl-1,2,4,5-tetrazine | ~1,000 | - |

| TCO - Tetrazine | ~2,000 | 9:1 Methanol/Water |

Note: The specific rate constant can be influenced by the substituents on both the TCO and the tetrazine, as well as the solvent conditions.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound and the subsequent TCO-tetrazine ligation.

Protocol 1: Labeling a Protein with this compound via NHS Ester Chemistry

This protocol describes the initial step of attaching the TCO moiety to a protein using the amine functionality of the linker. This requires converting the amine to a more reactive species or, more commonly, reacting the amine on the linker with an activated protein. For this example, we will assume the protein has been functionalized with an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein-NHS ester conjugate in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting column

Methodology:

-

Prepare Protein Solution: Dissolve the protein-NHS ester in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare TCO Linker Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted TCO linker using a desalting column or dialysis.

-

Confirmation: Confirm labeling using mass spectrometry or other appropriate analytical techniques.

Protocol 2: TCO-Tetrazine Click Chemistry Ligation

This protocol outlines the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule (e.g., a fluorescent dye or a drug).

Materials:

-

TCO-labeled protein in a suitable buffer (e.g., PBS)

-

Tetrazine-functionalized molecule

-

DMSO or DMF for preparing the tetrazine stock solution

Methodology:

-

Prepare Reactant Solutions:

-

The TCO-labeled protein should be in a suitable reaction buffer at a known concentration.

-

Prepare a stock solution of the tetrazine-functionalized molecule in DMSO or DMF.

-

-

Ligation Reaction: Add the tetrazine-functionalized molecule to the solution of the TCO-labeled protein. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine is often used. For protein-protein conjugations, equimolar amounts can be used.

-

Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2-4 hours. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification (Optional): If necessary, the resulting conjugate can be purified by size-exclusion chromatography or other suitable methods to remove any unreacted tetrazine.

Protocol 3: Determination of Reaction Kinetics by UV-Vis Spectrophotometry

This protocol describes how to determine the second-order rate constant of a TCO-tetrazine reaction.

Materials:

-

TCO-functionalized molecule

-

Tetrazine-functionalized molecule

-

Reaction buffer (e.g., PBS)

-

UV-Vis spectrophotometer

Methodology:

-

Prepare Stock Solutions: Prepare stock solutions of the TCO and tetrazine reactants in the desired reaction buffer.

-

Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance of the tetrazine at its λmax (typically around 510-550 nm).

-

Reaction Initiation: To establish pseudo-first-order conditions, mix the tetrazine solution with a large excess (at least 10-fold) of the TCO solution directly in a cuvette.

-

Data Acquisition: Immediately begin recording the absorbance decay over time. The reaction is typically complete within seconds to minutes.

-

Data Analysis:

-

Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs) for each TCO concentration.

-

Plot the observed rate constants (k_obs) against the corresponding TCO concentrations.

-

The slope of the resulting linear plot represents the second-order rate constant (k₂).

-

References

TCO-C3-PEG3-C3-amine solubility and stability

An In-depth Technical Guide on the Solubility and Stability of TCO-C3-PEG3-C3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of this compound, a heterobifunctional linker used in bioconjugation. Understanding these properties is critical for the successful design and execution of experiments in drug development and other research applications.

Physicochemical Properties

This compound is a molecule that incorporates a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a primary amine. The TCO moiety allows for rapid and specific reaction with tetrazine-functionalized molecules via "click chemistry," while the amine group can be used for conjugation to molecules bearing carboxylic acids or activated esters. The hydrophilic PEG spacer is intended to improve aqueous solubility and provides a flexible linkage.

| Property | Value | Source(s) |

| Molecular Formula | C19H36N2O5 | [1][2][3][4][5] |

| Molecular Weight | ~372.51 g/mol | |

| CAS Number | 2028288-77-7 | |

| Appearance | Solid powder or colorless to slightly yellow oil | |

| Purity | >90-96% (typically assessed by HPLC) |

Solubility Profile

The solubility of this compound is a key factor in its handling and application in aqueous buffers commonly used for biological experiments.

Qualitative Solubility in Organic Solvents

This compound is readily soluble in a range of common organic solvents. This is useful for preparing high-concentration stock solutions.

| Solvent | Solubility | Source(s) |

| Dimethyl sulfoxide (DMSO) | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Chloroform | Soluble |

Aqueous Solubility

While the PEG3 spacer enhances water solubility, achieving high concentrations in purely aqueous solutions can be challenging due to the hydrophobic nature of the TCO moiety. For most applications, a two-step dissolution procedure is recommended: first, dissolve the compound in a water-miscible organic solvent (like DMSO) to create a high-concentration stock solution, and then dilute this stock solution into the desired aqueous buffer.

Stability Profile

The stability of this compound is primarily dictated by the chemical stability of the TCO ring. The primary degradation pathway is the isomerization of the high-energy trans-cyclooctene to the more stable and significantly less reactive cis-cyclooctene (CCO).

Storage and Handling

Proper storage is crucial to maintain the reactivity of the compound.

| Condition | Recommendation | Source(s) |

| Short-term Storage (days to weeks) | 0 - 4°C, dry and dark | |

| Long-term Storage (months to years) | -20°C, dry and dark (desiccate) | |

| Stock Solutions | Aliquot and store at -20°C for up to one month | |

| Shipping | Generally stable at ambient temperature for a few weeks |

Chemical Stability and Isomerization of the TCO Moiety

The isomerization of TCO to CCO can be accelerated by several factors:

-

Thiols: The presence of thiol-containing molecules, such as dithiothreitol (DTT) or glutathione, can promote the isomerization of TCO.

-

Serum Proteins: Copper-containing proteins in serum have been shown to catalyze the isomerization of TCO. In one study, TCO almost completely converted to its cis-isomer within 7 hours in 50% fresh mouse serum at 37°C.

-

pH: While less documented for this specific molecule, the stability of related compounds can be pH-dependent.

More stable TCO derivatives, such as cis-dioxolane-fused trans-cyclooctenes (d-TCO), have been developed and show greater resistance to isomerization compared to more strained versions like s-TCO.

Experimental Protocols

The following are general protocols that can be adapted to quantify the solubility and stability of this compound in a user-defined system.

Protocol 1: Determining Aqueous Solubility via PEG Precipitation

This method provides an estimate of the apparent solubility of a molecule in a specific buffer by inducing precipitation with polyethylene glycol (PEG).

Principle: PEG acts as a "molecular crowder," effectively reducing the amount of free water available to solvate the molecule of interest, thus inducing precipitation at concentrations related to its intrinsic solubility.

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

High-concentration PEG solution (e.g., 40% w/v PEG 6000 in the buffer of interest)

-

Microcentrifuge tubes or a 96-well plate

-

Spectrophotometer or HPLC system for quantification

Procedure:

-

Prepare a series of dilutions of the PEG stock solution in the aqueous buffer.

-

Prepare a stock solution of this compound in the same buffer.

-

In separate tubes, mix the TCO-amine solution with the different concentrations of PEG solution.

-

Allow the mixtures to equilibrate (e.g., incubate for 1 hour at room temperature).

-

Centrifuge the tubes to pellet any precipitate.

-

Carefully collect the supernatant.

-

Quantify the concentration of the TCO-amine remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if the molecule has a chromophore, or RP-HPLC).

-

Plot the logarithm of the measured solubility against the percentage of PEG.

-

Extrapolate the linear portion of the curve to 0% PEG to estimate the apparent solubility in the absence of the precipitant.

Protocol 2: Assessing Stability via RP-HPLC

This protocol allows for the quantification of the degradation of this compound over time by separating the trans-isomer from the cis-isomer and other degradation products.

Objective: To determine the rate of isomerization of this compound under specific conditions (e.g., in the presence of a reducing agent).

Materials:

-

This compound

-

Anhydrous DMSO

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Agent to be tested for its effect on stability (e.g., DTT, TCEP, or serum)

-

RP-HPLC system with a UV detector

-

C18 column suitable for small molecules

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Prepare stock solutions of the test agents (e.g., 100 mM DTT in reaction buffer).

-

-

Stability Assay:

-

Set up reactions in microcentrifuge tubes. For example, to test the effect of 10 mM DTT, add the appropriate volumes of reaction buffer, DTT stock, and TCO-amine stock.

-

Include a control sample with no test agent.

-

Incubate the tubes at a controlled temperature (e.g., 37°C).

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction tube and immediately quench any reaction if necessary (e.g., by dilution in the mobile phase).

-

Analyze the samples by RP-HPLC.

-

-

HPLC Method:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient appropriate for separating the TCO and potential CCO isomers (e.g., 5-95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at a wavelength where the TCO moiety absorbs (e.g., ~220 nm or 254 nm).

-

-

Data Analysis:

-

Identify the peak corresponding to the intact this compound. The CCO isomer, being less polar, will likely have a slightly different retention time.

-

Calculate the peak area of the TCO-amine at each time point.

-

Normalize the peak area at each time point to the area at t=0 to determine the percentage of the compound remaining.

-

Plot the percentage of remaining TCO-amine against time to visualize the stability profile.

-

Visualizations

Caption: Factors influencing the stability of this compound.

References

- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. This compound|COA [dcchemicals.com]

- 5. medkoo.com [medkoo.com]

An In-depth Technical Guide to the TCO-Tetrazine Bioorthogonal Reaction

For researchers, scientists, and drug development professionals, the bioorthogonal reaction between tetrazines (Tz) and trans-cyclooctenes (TCO) represents a powerful tool for site-specific molecular labeling and conjugation.[1] This guide provides a comprehensive overview of the core principles of the TCO-tetrazine ligation, including its mechanism, kinetics, and practical applications, supplemented with detailed experimental protocols and quantitative data.

Core Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction

The foundation of the TCO-tetrazine reaction lies in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[2] This initial [4+2] cycloaddition is the rate-determining step and forms a highly unstable tricyclic intermediate. Subsequently, this intermediate undergoes a rapid retro-Diels-Alder reaction, irreversibly eliminating dinitrogen gas (N₂) and forming a stable dihydropyridazine product. The release of N₂ is often the only byproduct, making this a very clean reaction.

The exceptional speed of this reaction is attributed to the high ring strain of the TCO molecule and favorable frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the TCO and the lowest unoccupied molecular orbital (LUMO) of the tetrazine. The reaction rate can be further accelerated by introducing electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO.

Quantitative Data: Reaction Kinetics

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, with second-order rate constants (k₂) that are among the highest reported for any bioorthogonal reaction, often in the range of 10³ to 10⁶ M⁻¹s⁻¹. This rapid kinetics allows for efficient labeling at low micromolar to nanomolar concentrations, which is crucial for in vivo applications to minimize potential toxicity and off-target effects. The reaction rate is influenced by the specific substituents on both the tetrazine and TCO molecules, as well as the solvent and temperature.

| Tetrazine Derivative | TCO Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO-OH (axial) | PBS | 37 | (13 ± 0.08) x 10³ |

| 3,6-di-(2-pyridyl)-s-tetrazine | s-TCO | Not Specified | Not Specified | (3,300 ± 40) x 10³ |

| 3-(p-aminophenyl)-6-methyl-s-tetrazine | TCO | PBS (pH 7.4) | 37 | 26,000 |

| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | Methanol | Ambient | 3.6 |

| 3-methyl-6-phenyl-tetrazine | sTCO | ACN/PBS | Not Specified | 420 ± 49 |

| Me4Pyr-Tz | TCO-PEG₄ | DPBS | Not Specified | 69,400 |

| Hydrogen-substituted tetrazine | TCO | Aqueous Media | Not Specified | up to 30,000 |

| Methyl-substituted tetrazine | TCO | Aqueous Media | Not Specified | ~1000 |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 9:1 Methanol/Water | Not Specified | ~2000 |

Applications in Drug Development and Research

The remarkable speed, specificity, and biocompatibility of the TCO-tetrazine reaction have led to its widespread adoption in various scientific fields, particularly in drug development and chemical biology.

-

Antibody-Drug Conjugates (ADCs): The ability to perform the ligation under physiological conditions makes it ideal for the site-specific conjugation of potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.

-

Live-Cell Imaging and In Vivo Studies: The reaction's bioorthogonality and rapid kinetics enable the labeling and tracking of biomolecules in their native environment without interfering with biological processes.

-

Pre-targeted Imaging and Therapy: In this approach, a TCO-modified targeting molecule (e.g., an antibody) is administered first, allowed to accumulate at the target site, and then a tetrazine-labeled imaging or therapeutic agent is introduced, which rapidly reacts with the TCO-tagged molecule.

-

Click-to-Release Chemistry: This strategy utilizes the TCO-tetrazine reaction to trigger the release of a therapeutic agent or a signaling molecule at a specific location.

References

A Technical Guide to the Amine Reactivity of TCO-C3-PEG3-C3-amine with NHS Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reaction between TCO-C3-PEG3-C3-amine and N-Hydroxysuccinimide (NHS) esters. This conjugation is a cornerstone of modern bioconjugation, forming the basis for constructing advanced biomolecular architectures such as antibody-drug conjugates (ADCs) and targeted imaging agents.[1][2]

The this compound linker is a heterobifunctional molecule. One end features a trans-cyclooctene (TCO) group, a key component in the exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reaction with tetrazines.[2][3] The other end terminates in a primary amine (-NH2), a versatile nucleophile for forming stable covalent bonds. The central C3-PEG3-C3 spacer enhances water solubility and provides a flexible, sufficiently long connection to minimize steric hindrance during conjugation.[4]

NHS esters are widely used reagents for activating carboxyl groups to facilitate their reaction with primary amines, leading to the formation of a highly stable amide bond. Understanding the dynamics of this reaction is critical for achieving high-yield, specific, and reproducible bioconjugation.

The Core Reaction: Stable Amide Bond Formation

The fundamental reaction between the primary amine of the TCO linker and an NHS ester is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide as a stable leaving group and forming the desired amide bond. This reaction is highly selective for primary amines, such as the terminal amine of the TCO linker or the ε-amino group of lysine residues in proteins.

Quantitative Data Summary: Optimizing Reaction Conditions

The success of the conjugation is a balance between the rate of aminolysis (the desired reaction) and the rate of NHS ester hydrolysis (a competing side reaction). Both processes are highly dependent on pH.

Table 1: Influence of pH on Reaction Efficiency

| pH Value | Amine Reactivity | NHS Ester Stability (Hydrolysis) | Overall Efficiency |

|---|---|---|---|

| < 7.0 | Low (Amine is protonated, -NH3+) | High (Slow hydrolysis) | Very Low |

| 7.2 - 8.0 | Moderate to Good | Moderate | Good, but may require longer reaction times |

| 8.3 - 8.5 | Optimal | Moderate to Low | Optimal balance for high yield |

| > 9.0 | High | Very Low (Rapid hydrolysis) | Low (Hydrolysis outcompetes aminolysis) |

Table 2: NHS Ester Hydrolysis Half-Life in Aqueous Solution

| pH | Temperature | Half-life |

|---|---|---|

| 7.0 | 0°C | 4-5 hours |

| 8.6 | 4°C | 10 minutes |

Key Factors Influencing Reactivity

-

pH: This is the most critical parameter. The reaction requires the amine to be in its unprotonated, nucleophilic state (-NH2), which is favored at alkaline pH. However, the competing hydrolysis of the NHS ester also accelerates at higher pH. The optimal range is typically pH 8.3-8.5, which provides the best compromise between amine reactivity and ester stability.

-

Buffer Choice: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the TCO-amine for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.

-

Stoichiometry: A molar excess of the NHS ester reagent (typically 10- to 50-fold) is often used to drive the reaction to completion, especially when the target molecule is at a low concentration.

-

Solvent: While the reaction is performed in aqueous buffers, NHS esters are often moisture-sensitive and have limited aqueous solubility. They should be stored desiccated and dissolved in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before being added to the reaction mixture.

-

Temperature and Time: Reactions are typically run for 30 minutes to 2 hours at room temperature, or overnight at 4°C to minimize degradation of sensitive biomolecules.

Detailed Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound via an NHS ester

This protocol assumes the protein of interest has been functionalized with an NHS ester.

-

Reagent Preparation:

-

Equilibrate the NHS-ester functionalized protein and the this compound to room temperature.

-

Prepare a 10 mM stock solution of this compound in an appropriate amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.3).

-

-

Protein Preparation:

-

Ensure the NHS-ester functionalized protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-5 mg/mL. If the protein is in an incompatible buffer like Tris, perform a buffer exchange using a desalting column.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the TCO-amine solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching (Optional):

-

To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted TCO-amine and quenching reagents from the TCO-labeled protein conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Protocol 2: General Procedure for Conjugating an NHS-ester to this compound

This protocol is for situations where the TCO-linker itself is being conjugated to a molecule containing an NHS ester.

-

Reagent Preparation:

-

Allow the this compound and the NHS-ester molecule to equilibrate to room temperature.

-

Dissolve the TCO-amine in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a desired concentration (e.g., 1-10 mg/mL).

-

Immediately before use, dissolve the NHS-ester molecule in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the NHS-ester stock solution to the TCO-amine solution. A 1.1 to 1.5 molar equivalent of the limiting reagent is a good starting point for small molecule conjugation.

-

Vortex the mixture gently and allow it to react for at least 4 hours at room temperature or overnight on ice.

-

-

Purification:

-

The purification method will depend on the properties of the final conjugate. Common methods include HPLC, precipitation, or chromatography.

-

Workflows and Optimization

References

An In-Depth Technical Guide to TCO-C3-PEG3-C3-amine for Bioconjugation Beginners

For researchers, scientists, and drug development professionals venturing into bioconjugation, TCO-C3-PEG3-C3-amine emerges as a versatile and powerful tool. This heterobifunctional linker leverages the principles of bioorthogonal click chemistry, enabling the precise and efficient coupling of molecules in complex biological environments. This guide provides a comprehensive overview of its properties, reaction mechanisms, and detailed protocols to facilitate its application in areas such as antibody-drug conjugate (ADC) development, molecular imaging, and proteomics.

Core Concepts: Understanding this compound

This compound is a molecule with two distinct reactive ends, connected by a flexible polyethylene glycol (PEG) spacer.[1][2][3]

-

TCO (trans-cyclooctene) Group: This strained alkene is the "bioorthogonal" handle of the linker. It reacts with extraordinary speed and selectivity with a tetrazine partner via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[4][5] This reaction is classified as "click chemistry" due to its high efficiency, mild reaction conditions, and lack of toxic catalysts.

-

Amine (NH2) Group: This primary amine serves as a versatile nucleophile for conjugation to various electrophilic groups on biomolecules. Most commonly, it reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.

-

PEG3 Spacer: The three-unit polyethylene glycol spacer enhances the water solubility of the linker and the resulting conjugate. It also provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the biomolecule.

The strategic design of this linker allows for a two-step conjugation strategy. First, the amine group is used to attach the linker to a biomolecule of interest. Then, the TCO group is available for a highly specific and rapid reaction with a tetrazine-modified molecule.

Data Presentation: Properties and Reaction Kinetics

Quantitative data is essential for designing and optimizing bioconjugation experiments. The following tables summarize the key properties of this compound and the general kinetics of the TCO-tetrazine reaction.

| Property | Value | Reference |

| Chemical Formula | C19H36N2O5 | |

| Molecular Weight | 372.51 g/mol | |

| Purity | >95% | |

| Solubility | DMSO, DMF, DCM, THF, Chloroform | |

| Storage | -20°C, Desiccated |

Table 1: Physicochemical Properties of this compound.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k2) | ~800 - 2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | |

| Reaction Time | 10 - 60 minutes | Room Temperature |

Table 2: General Reaction Kinetics of the TCO-Tetrazine iEDDA Reaction. Note: The specific rate can vary depending on the exact structures of the TCO and tetrazine reactants.

Mandatory Visualization: Diagrams of Key Processes

Visualizing the molecular structures and reaction pathways is crucial for understanding the bioconjugation process. The following diagrams were generated using the Graphviz (DOT language).

Caption: Molecular structure of this compound.

Caption: Reaction of TCO-amine with an NHS ester.

Caption: Bioorthogonal TCO-tetrazine cycloaddition.

Caption: General experimental workflow.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for a two-step bioconjugation process using this compound. This example focuses on labeling a protein with a payload molecule.

Protocol 1: Labeling a Protein with this compound

This protocol describes the conjugation of this compound to a protein that has been pre-activated with NHS esters.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

This compound

-

Anhydrous DMSO (Dimethyl sulfoxide)

-

Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Spin desalting columns

Procedure:

-

Protein Preparation:

-

Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 2-5 mg/mL.

-

-

Activation of Carboxyl Groups on the Protein:

-

Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature.

-

-

Preparation of this compound Solution:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the activated protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted TCO-linker and other small molecules using a spin desalting column equilibrated with PBS, pH 7.4.

-

-

Characterization:

-

Determine the concentration of the TCO-labeled protein using a BCA protein assay.

-

The degree of labeling (DOL) can be determined using mass spectrometry.

-

Protocol 2: TCO-Tetrazine Bioorthogonal Ligation

This protocol outlines the reaction of the TCO-labeled protein with a tetrazine-functionalized payload.

Materials:

-

TCO-labeled protein (from Protocol 1)

-

Tetrazine-functionalized payload (e.g., a fluorescent dye or a drug)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Prepare Reactants:

-

Dissolve the tetrazine-functionalized payload in a suitable solvent (e.g., DMSO or water) to a stock concentration of 10 mM.

-

-

Ligation Reaction:

-

In a reaction vessel, combine the TCO-labeled protein with a 1.5- to 5-fold molar excess of the tetrazine-payload.

-

The final concentration of the protein should be in the low micromolar range (e.g., 1-10 µM).

-

Incubate the reaction for 30-60 minutes at room temperature. The reaction can also be performed at 4°C for longer incubation times (e.g., 2-4 hours).

-

-

Purification:

-

Purify the final conjugate to remove any unreacted tetrazine-payload using a desalting column or size-exclusion chromatography.

-

-

Analysis:

-

Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.

-

Characterize the conjugate using techniques such as UV-Vis spectroscopy (to determine the concentration of the payload) and mass spectrometry.

-

Conclusion

This compound is a valuable reagent for bioconjugation, offering a straightforward and efficient method for linking molecules of interest. Its bioorthogonal reactivity, coupled with the benefits of a hydrophilic PEG spacer, makes it particularly well-suited for applications in complex biological systems. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently employ this linker to advance their work in drug development, diagnostics, and fundamental biological research.

References

TCO-C3-PEG3-C3-amine: A Technical Guide for Advanced Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the ability to selectively label, capture, and identify proteins and their interaction partners is paramount. The development of bioorthogonal chemistries has revolutionized this space, offering highly specific and efficient reactions that can be performed in complex biological systems. Among these, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptionally fast reaction kinetics and remarkable specificity.[1][2][3]

This technical guide focuses on the applications of TCO-C3-PEG3-C3-amine, a versatile heterobifunctional linker, in proteomics research. This reagent incorporates a TCO moiety for rapid and specific "click" chemistry ligation to a tetrazine-modified molecule, and a primary amine for covalent attachment to proteins. The hydrophilic PEG3 (polyethylene glycol) spacer enhances solubility and provides a flexible linker arm, minimizing steric hindrance.[2]

This guide provides an in-depth overview of the core principles, detailed experimental protocols, and potential applications of this compound in proteomics, with a focus on affinity purification of protein complexes and the study of protein-protein interactions.

Core Principles

The utility of this compound in proteomics is centered on its dual functionality, enabling a two-step approach to protein labeling and analysis.

-

Amine-Reactive Labeling: The terminal primary amine of the linker can be covalently coupled to proteins via their carboxyl groups (e.g., on aspartic and glutamic acid residues or the C-terminus) using carbodiimide chemistry (e.g., with EDC) or to primary amines (e.g., on lysine residues or the N-terminus) after conversion of the target protein's carboxyl groups to activated esters (e.g., NHS esters). This step introduces the TCO moiety onto the protein of interest.

-

Bioorthogonal TCO-Tetrazine Ligation: The TCO group is a highly strained alkene that reacts specifically and rapidly with a tetrazine derivative.[1] This "click" reaction is bioorthogonal, meaning it proceeds with high efficiency in a biological environment without interfering with native cellular processes. This allows for the specific attachment of a tetrazine-functionalized reporter molecule, such as biotin for affinity purification or a fluorescent dye for imaging.

Applications in Proteomics Research

The unique properties of this compound make it a powerful tool for a variety of proteomics applications, including:

-

Affinity Purification-Mass Spectrometry (AP-MS): By labeling a protein of interest with this compound and then reacting it with a tetrazine-biotin conjugate, the protein and its interacting partners can be efficiently captured on streptavidin beads for subsequent identification by mass spectrometry.

-

Chemical Cross-linking Mass Spectrometry (XL-MS): While this compound is a monofunctional TCO reagent, it can be used in conjunction with a tetrazine-containing crosslinker to study protein-protein interactions. For example, a bait protein could be labeled with the TCO-amine linker, and a prey protein could be modified with a tetrazine-NHS ester. The addition of a TCO-tetrazine bifunctional crosslinker would then covalently link the two proteins if they are in close proximity.

-

Activity-Based Protein Profiling (ABPP): In ABPP, a TCO-amine linker could be attached to a small molecule inhibitor that targets a specific class of enzymes. This would allow for the TCO labeling of the active enzymes in a proteome, which can then be captured and identified using a tetrazine-biotin tag.

Quantitative Data

The efficiency of the TCO-tetrazine ligation is a key advantage of this technology. The reaction is characterized by second-order rate constants that are among the fastest known in bioorthogonal chemistry. This allows for efficient labeling at low concentrations of reactants.

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| TCO and Dipyridyl Tetrazine | 2000 ± 400 | |

| TCO and various Tetrazine derivatives | up to 1 x 10⁵ |

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound in an affinity purification-mass spectrometry (AP-MS) workflow. Optimization of specific conditions (e.g., reagent concentrations, incubation times) is recommended for each experimental system.

Protocol 1: Labeling of a Bait Protein with this compound via EDC Chemistry

Materials:

-

Purified bait protein

-

This compound

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide) (optional, to increase efficiency)

-

Reaction Buffer: MES buffer (100 mM, pH 6.0)

-

Quenching Buffer: Glycine or Tris buffer (1 M, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the purified bait protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in DMSO. Prepare a 100 mM stock solution of EDC in water. If using, prepare a 100 mM stock solution of Sulfo-NHS in water.

-

Labeling Reaction:

-

Add EDC to the protein solution to a final concentration of 5 mM.

-

If used, add Sulfo-NHS to a final concentration of 5 mM.

-

Immediately add a 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Verification (Optional): The successful labeling of the protein with the TCO moiety can be confirmed by mass spectrometry (observing a mass shift) or by a click reaction with a tetrazine-fluorophore conjugate followed by SDS-PAGE and fluorescence imaging.

Protocol 2: Affinity Purification of the TCO-labeled Bait Protein and its Interactors

Materials:

-

TCO-labeled bait protein (from Protocol 1)

-

Cell lysate containing potential interaction partners

-

Tetrazine-PEG-Biotin conjugate

-

Streptavidin-coated magnetic beads

-

Wash Buffer 1: PBS with 0.1% Tween-20

-

Wash Buffer 2: High-salt buffer (e.g., 500 mM NaCl in PBS)

-

Wash Buffer 3: PBS

-

Elution Buffer: Biotin solution (e.g., 2 mM biotin in PBS) or on-bead digestion buffer

Procedure:

-

Incubation with Lysate: Add the TCO-labeled bait protein to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of protein complexes.

-

Click Reaction: Add a 5 to 10-fold molar excess of the Tetrazine-PEG-Biotin conjugate to the lysate containing the TCO-labeled bait protein and its interactors. Incubate for 1 hour at room temperature.

-

Bead Preparation: While the click reaction is proceeding, wash the streptavidin-coated magnetic beads three times with Wash Buffer 1.

-

Capture of Protein Complexes: Add the washed streptavidin beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer 1.

-

Wash the beads twice with 1 mL of ice-cold Wash Buffer 2.

-

Wash the beads twice with 1 mL of ice-cold Wash Buffer 3.

-

-

Elution or On-Bead Digestion for Mass Spectrometry:

-

Elution: Elute the captured protein complexes from the beads by incubating with Elution Buffer for 30 minutes at room temperature. The eluted proteins can then be prepared for mass spectrometry analysis.

-

On-Bead Digestion: Alternatively, for a more streamlined workflow, perform on-bead digestion of the captured proteins using trypsin. The resulting peptides can be directly analyzed by LC-MS/MS.

-

Visualizations

Experimental Workflow for Affinity Purification-Mass Spectrometry

Caption: Workflow for AP-MS using this compound.

Hypothetical Signaling Pathway Investigation

Caption: Investigating a signaling cascade via AP-MS.

Conclusion

This compound is a powerful and versatile chemical tool for modern proteomics research. Its amine-reactive functionality allows for the straightforward labeling of proteins, while the TCO moiety provides access to the exceptionally rapid and specific TCO-tetrazine bioorthogonal ligation. This enables a wide range of applications, from the elucidation of protein-protein interaction networks through affinity purification and mass spectrometry to the development of targeted protein therapeutics. The high efficiency and biocompatibility of this chemistry make it an invaluable asset for researchers and drug development professionals seeking to explore the complexities of the proteome.

References

Methodological & Application

TCO-C3-PEG3-C3-amine Protein Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the labeling of proteins with TCO-C3-PEG3-C3-amine. This heterobifunctional linker enables a two-step bioconjugation strategy, beginning with the modification of primary amines on a protein, followed by a highly efficient and bioorthogonal "click" reaction. The trans-cyclooctene (TCO) moiety facilitates a rapid and specific reaction with a tetrazine-functionalized molecule of interest through a Strain-Promoted Inverse Electron-demand Diels-Alder Cycloaddition (SPIEDAC). This powerful technique is instrumental in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.

The this compound linker features a polyethylene glycol (PEG) spacer that enhances the water solubility of the conjugate, reduces aggregation, and provides a flexible connection to minimize steric hindrance.[1][2] The terminal amine group allows for conjugation to a protein of interest via its carboxyl groups (e.g., on aspartic or glutamic acid residues) or through activated esters. This application note will focus on the more common approach of first converting the amine to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the protein, such as the side chains of lysine residues.

Chemical Principle

The protein labeling process using this compound involves two primary stages:

-

Protein Modification with TCO-NHS Ester: The amine group of this compound is first converted to a more reactive N-hydroxysuccinimide (NHS) ester. This TCO-PEG-NHS ester then reacts with primary amines on the protein, primarily the ε-amino groups of lysine residues and the N-terminus, to form a stable amide bond.[3] This reaction is most efficient at a slightly basic pH (7-9).[3]

-

Bioorthogonal TCO-Tetrazine Ligation: The TCO-functionalized protein is then ready to react with a tetrazine-modified molecule of interest. This inverse electron-demand Diels-Alder cycloaddition is exceptionally fast and highly selective, proceeding readily in aqueous environments without the need for a catalyst.[3]

Data Presentation

Table 1: Recommended Reaction Conditions for TCO-NHS Ester Protein Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Molar Excess of TCO-NHS Ester | 10 - 30 fold | The optimal ratio should be determined empirically for each protein. |

| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the labeling reaction. |

| pH | 7.2 - 8.5 | A slightly basic pH is required to deprotonate primary amines. |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to slow the reaction and potentially increase specificity. |

| Reaction Time | 30 - 120 minutes | Longer incubation times may be necessary at lower temperatures or with less reactive proteins. |

| Quenching Reagent | 50 - 100 mM Tris or Glycine | Added to stop the reaction by consuming excess TCO-NHS ester. |

Table 2: TCO-Tetrazine Ligation Kinetics and Efficiency

| Reactants | Second-Order Rate Constant (k) | Reaction Conditions | Conjugation Efficiency |

| TCO & 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | >99% in mild buffer conditions |

| sTCO & Genetically Encoded Tetrazine | 35,000 M⁻¹s⁻¹ | Eukaryotic Systems | Quantitative labeling observed |

| TCO-conjugated Antibody & Radiolabeled Tetrazine | (13 ± 0.08) x 10³ M⁻¹s⁻¹ | PBS at 37°C | High labeling yields reported |

Experimental Protocols

Protocol 1: Preparation of TCO-PEG-NHS Ester

This protocol describes the conversion of this compound to its corresponding NHS ester.

Materials:

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Dissolve this compound in anhydrous DMF or DMSO under an inert atmosphere.

-

Add 1.2 equivalents of DSC to the solution.

-

Add 2-3 equivalents of TEA or DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the formation of the NHS ester.

-

The resulting TCO-PEG-NHS ester solution can often be used directly in the subsequent protein labeling step without purification.

Protocol 2: Labeling of Protein with TCO-PEG-NHS Ester

This protocol outlines the procedure for labeling a protein with the prepared TCO-PEG-NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-PEG-NHS ester solution (from Protocol 1)

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis cassette for purification

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting spin column or dialysis.

-

Reaction Setup: Add a 10 to 30-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution. Gently mix by pipetting.

-

Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature with gentle agitation. Alternatively, the reaction can be performed at 4°C for 2-4 hours or overnight.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO-PEG-NHS ester and quenching reagents using a desalting spin column or dialysis. The TCO-labeled protein is now ready for the subsequent click reaction or storage at 4°C.

Protocol 3: Quantification of TCO Labeling (Degree of Labeling)

The degree of labeling (DOL), or the average number of TCO molecules per protein, can be determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Procedure:

-

Analyze a sample of the unlabeled protein by MALDI-TOF MS to determine its accurate molecular weight.

-

Analyze a sample of the purified TCO-labeled protein under the same conditions.

-

The mass shift between the labeled and unlabeled protein corresponds to the mass of the attached TCO-PEG linkers.

-

Calculate the DOL by dividing the average mass shift by the molecular weight of the TCO-C3-PEG3-C3 linker (372.51 g/mol ). For example, a mass increase of ~745 Da would indicate an average DOL of 2.

Protocol 4: TCO-Tetrazine Click Reaction

This protocol describes the bioorthogonal ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein

-

Tetrazine-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography (SEC) system for purification (optional)

Procedure:

-

Dissolve the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.

-

Add the tetrazine-functionalized molecule to the TCO-labeled protein. A slight molar excess (1.1 to 1.5-fold) of the tetrazine compound is often used to ensure complete reaction of the TCO-labeled protein.

-

Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

The final protein conjugate is now ready for use. If necessary, the conjugate can be purified from any unreacted small molecules by SEC.

Mandatory Visualization

Caption: Experimental workflow for two-step protein labeling.

Caption: Amine-reactive labeling of a protein with a TCO-NHS ester.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Labeling Efficiency (DOL) | - Incorrect pH of the reaction buffer.- Presence of primary amines in the buffer (e.g., Tris).- Inactive (hydrolyzed) TCO-NHS ester. | - Ensure the buffer pH is between 7.2 and 8.5.- Use an amine-free buffer like PBS, HEPES, or borate.- Prepare the TCO-NHS ester solution immediately before use. |

| Protein Precipitation | - Over-labeling of the protein.- High concentration of organic solvent (DMSO/DMF). | - Reduce the molar excess of the TCO-NHS ester.- Decrease the reaction time.- Use a more water-soluble form of the labeling reagent if available. |

| No or Weak Signal in Downstream Application | - Insufficient labeling.- Labeled protein has lost its function. | - Optimize the labeling reaction to increase the DOL.- Perform a functional assay to confirm the activity of the labeled protein. |

| Low Yield in TCO-Tetrazine Reaction | - Isomerization of TCO to the inactive cis-cyclooctene. | - Avoid prolonged storage of TCO-labeled protein, especially at room temperature.- Store TCO-labeled proteins at 4°C for short-term and -20°C or -80°C for long-term storage. |

References

Application Notes and Protocols for Antibody Conjugation with TCO-C3-PEG3-C3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the conjugation of the TCO-C3-PEG3-C3-amine linker to antibodies. This procedure is critical for researchers and professionals in drug development employing bioorthogonal "click chemistry" for applications such as antibody-drug conjugates (ADCs), in vivo imaging, and targeted therapies.[1][2] The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine is exceptionally fast and highly selective, making it ideal for biological applications.[1][3][4]

Introduction to TCO-Antibody Conjugation

The this compound linker is a heterobifunctional molecule designed for the facile labeling of biomolecules. It contains a terminal amine group for covalent attachment to proteins and a TCO moiety for subsequent bioorthogonal reaction with a tetrazine-labeled molecule. The polyethylene glycol (PEG) spacer enhances solubility and reduces potential steric hindrance, which can improve the reactivity of the conjugated TCO group.

The primary method for conjugating an amine-containing linker to an antibody is through the formation of a stable amide bond with the ε-amino groups of lysine residues on the antibody surface. This is typically achieved by first activating the this compound to create an amine-reactive derivative, such as an N-hydroxysuccinimide (NHS) ester.

Core Chemistry: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The foundation of this methodology is the IEDDA reaction, a bioorthogonal "click" reaction that occurs between the TCO group on the antibody and a tetrazine moiety on a payload molecule (e.g., a drug, fluorophore, or imaging agent). This reaction is characterized by its rapid kinetics and high specificity, proceeding efficiently under mild, aqueous conditions without the need for a catalyst.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the successful conjugation of this compound to an antibody.

Materials and Reagents

-

Antibody of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Amine-reactive crosslinker (e.g., NHS ester such as N,N'-Disuccinimidyl carbonate)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification Supplies: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or size-exclusion chromatography (SEC) system.

-

Protein concentration measurement assay (e.g., BCA or Bradford)

Workflow Overview

The overall workflow for generating a TCO-conjugated antibody involves activating the linker, conjugating it to the antibody, and purifying the final product.

Step-by-Step Protocol

Step 1: Antibody Preparation

-

If your antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be buffer-exchanged into an amine-free buffer like PBS.

-

Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer (0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5).

Step 2: Preparation of Activated this compound (TCO-NHS Ester)

Note: If you are using a pre-activated TCO-PEG-NHS ester, you can skip this step.

-

Dissolve this compound and an amine-reactive crosslinker (e.g., N,N'-Disuccinimidyl carbonate) in anhydrous DMSO to prepare stock solutions.

-

React the this compound with the crosslinker according to the manufacturer's instructions to generate the TCO-NHS ester. This activated linker should be used immediately.

Step 3: Labeling Reaction

-

Prepare a 10 mM stock solution of the activated TCO-NHS ester in anhydrous DMSO immediately before use.

-

Add a 5 to 20-fold molar excess of the TCO-NHS ester stock solution to the prepared antibody solution. The optimal molar ratio should be determined empirically for each antibody.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking.

Step 4: Quenching the Reaction

-

To stop the labeling reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

Step 5: Purification of the TCO-Labeled Antibody

-

Remove the unreacted TCO-NHS ester and quenching agent by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS.

-

Alternatively, for higher purity, use size-exclusion chromatography (SEC).

-

Measure the concentration of the purified TCO-conjugated antibody using a BCA protein assay.

Characterization of the Conjugate

The Degree of Labeling (DOL) , which is the average number of TCO molecules conjugated per antibody, should be determined. This can be achieved through various methods, including MALDI-TOF mass spectrometry, which measures the mass increase of the antibody after conjugation, or by reacting the TCO-antibody with a tetrazine-fluorophore and using UV-Vis spectroscopy.

It is also crucial to assess the biological activity of the conjugated antibody (e.g., antigen-binding affinity) to ensure it has not been compromised by the conjugation process.

Quantitative Data Summary

The efficiency of the conjugation reaction can vary depending on the antibody, the molar excess of the TCO linker, and the reaction conditions. The following table provides a summary of expected outcomes based on literature for similar conjugations.

| Parameter | Typical Range | Method of Determination |

| Molar Excess of TCO-NHS Ester | 5 - 20 equivalents | Empirically determined |

| Degree of Labeling (DOL) | 2 - 10 TCOs/antibody | MALDI-TOF MS, UV-Vis |

| Antibody Recovery | > 85% | Protein Concentration Assay |

| Reaction Time | 1 - 2 hours | Monitored by LC-MS |

| Purity of Conjugate | > 95% | SEC-HPLC |

Subsequent IEDDA Click Reaction

Once the TCO-conjugated antibody is prepared and characterized, it is ready for the bioorthogonal reaction with a tetrazine-functionalized molecule.

Protocol for the iEDDA Click Reaction

-

Reagent Preparation : Prepare a stock solution of the tetrazine-functionalized molecule in a suitable solvent (e.g., DMSO or aqueous buffer).

-

Reaction : In a reaction vessel, combine the TCO-labeled antibody with a slight molar excess (e.g., 1.5-fold) of the tetrazine-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

-

Incubation : Incubate the reaction for 30-120 minutes at room temperature or 4°C. The reaction is often rapid due to the fast kinetics of the IEDDA reaction.

-

Purification : If necessary, purify the final antibody-payload conjugate to remove any unreacted tetrazine molecule using a desalting column or SEC.

Troubleshooting and Considerations

-

Low DOL : Increase the molar excess of the TCO-NHS ester, ensure the reaction pH is optimal (8.3-8.5), or extend the reaction time. Confirm that the antibody buffer is free of primary amines.

-

Antibody Aggregation : The PEG spacer in the linker is designed to minimize this, but if aggregation occurs, consider using a lower molar excess of the TCO linker or including additives like arginine in the buffer.

-

Loss of Antibody Activity : A high DOL can sometimes lead to a loss of antigen-binding affinity. If this occurs, reduce the molar excess of the TCO linker to achieve a lower DOL.

-

TCO Inactivation : It has been reported that the hydrophobic TCO group can interact with the antibody, rendering it non-reactive. The use of a hydrophilic PEG linker, such as in this compound, helps to mitigate this issue.

By following these detailed protocols and considering the key parameters, researchers can successfully conjugate this compound to antibodies for a wide range of applications in drug development and biomedical research.

References

Application Notes and Protocols for T-CO-C3-PEG3-C3-amine in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the hetero-bifunctional linker, TCO-C3-PEG3-C3-amine, in the development of antibody-drug conjugates (ADCs). This linker facilitates a two-step conjugation strategy, leveraging the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, commonly known as "click chemistry."

The this compound linker incorporates three key elements:

-

A trans-cyclooctene (TCO) group, which serves as a highly reactive dienophile for rapid and specific ligation with a tetrazine-modified payload.

-

A short polyethylene glycol (PEG3) spacer, which enhances the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and immunogenicity.[][2]

-

A terminal primary amine group, which allows for straightforward conjugation to a monoclonal antibody (mAb) through activated esters (e.g., NHS esters) or via amide bond formation with carboxylic acids activated by reagents like EDC.[3][4]

This methodology enables precise control over the conjugation process, leading to the production of more homogeneous ADCs with potentially improved therapeutic indices.

Data Presentation

The following tables summarize representative quantitative data for ADCs developed using TCO-PEG linker technology. This data is illustrative and may vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C19H36N2O5 |

| Molecular Weight | 372.51 g/mol [5] |

| CAS Number | 2028288-77-7 |

| Purity | >95% |

| Solubility | Soluble in DMSO, DMF |

| Storage | Store at -20°C for long-term stability |

Table 2: Representative Kinetic and Stability Data of TCO-Tetrazine Ligation

| Parameter | Value | Conditions |

| Second-Order Rate Constant | >800 M⁻¹s⁻¹ | Aqueous buffer |

| TCO-labeled Antibody Reactivity Loss | Minimal over several weeks | 4°C in PBS |

| ADC Stability in Serum | High | 37°C in human serum |

Table 3: Representative In Vitro Efficacy of a TCO-Linked MMAE ADC

| Cell Line | ADC Treatment | EC₅₀ (nM) |

| HER2-positive (e.g., SK-BR-3) | Anti-HER2-TCO-MMAE | Sub-nanomolar |

| HER2-negative (e.g., MDA-MB-231) | Anti-HER2-TCO-MMAE | Micromolar range |

| HER2-positive (e.g., SK-BR-3) | Non-targeting-TCO-MMAE | Micromolar range |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of an ADC using this compound.

Protocol 1: Antibody Modification with this compound via NHS Ester Chemistry

This protocol describes the modification of a monoclonal antibody (mAb) with the this compound linker through the formation of a stable amide bond with lysine residues.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or a pre-activated TCO-C3-PEG3-C3-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Spin desalting columns

Procedure:

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

-

Add the Reaction Buffer to the antibody solution to achieve a final concentration of 10-20% (v/v) to raise the pH to ~8.5.

-

-

TCO-Linker Activation (if not using a pre-activated NHS ester):

-

Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMSO to a final concentration of 10 mM.

-

Allow the reaction to proceed for 15-30 minutes at room temperature to form the TCO-C3-PEG3-C3-NHS ester.

-

-

Conjugation Reaction:

-

Add a 5-20 molar excess of the activated TCO-linker solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of TCO-Modified Antibody:

-

Remove excess, unreacted TCO-linker using a spin desalting column equilibrated with PBS, pH 7.4.

-

Determine the concentration of the resulting TCO-functionalized antibody (TCO-Ab) using a BCA protein assay.

-

Protocol 2: Drug-Tetrazine Conjugation

This protocol outlines the modification of a cytotoxic payload containing a primary or secondary amine with a tetrazine moiety.

Materials:

-

Amine-containing cytotoxic drug (e.g., MMAE)

-

Methyltetrazine-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC system for purification

Procedure:

-

Reaction Setup:

-

Dissolve the amine-containing cytotoxic drug in DMSO.

-

In a separate vial, dissolve the Methyltetrazine-NHS ester in DMSO.

-

-

Conjugation Reaction:

-

Add a 1.5-fold molar excess of the Methyltetrazine-NHS ester solution to the drug solution.

-

Add DIPEA as a non-nucleophilic base to the reaction mixture.

-

Monitor the reaction by LC-MS until completion.

-

-

Purification:

-

Purify the resulting tetrazine-functionalized drug (Tetrazine-Drug) by reverse-phase HPLC.

-

Protocol 3: Bioorthogonal Ligation of TCO-Antibody and Tetrazine-Drug

This protocol describes the final "click" reaction between the TCO-modified antibody and the tetrazine-functionalized drug.

Materials:

-

TCO-modified antibody (from Protocol 1)

-

Tetrazine-functionalized drug (from Protocol 2)

-

PBS, pH 7.4

-

Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification

Procedure:

-

Reaction Setup:

-

Dissolve the Tetrazine-Drug in a minimal amount of a water-miscible solvent like DMSO.

-

Add a 1.5 to 3 molar excess of the Tetrazine-Drug solution to the TCO-modified antibody in PBS, pH 7.4.

-

-

Ligation Reaction:

-

Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight. The reaction is typically very fast.

-

-

Purification of the ADC:

-

Purify the crude ADC mixture using SEC or HIC to remove unreacted drug and other impurities.

-

Protocol 4: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination

This protocol describes the determination of the average number of drug molecules conjugated to each antibody using Hydrophobic Interaction Chromatography (HIC) and LC-MS.

Materials:

-

Purified ADC (from Protocol 3)

-

HIC column

-

LC-MS system

Procedure:

-

HIC-UV/Vis Analysis:

-

Inject the purified ADC onto a HIC column.

-

Use a decreasing salt gradient to elute the different drug-loaded species.

-

The area of the peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4, etc.) can be used to calculate the average DAR.

-

-

LC-MS Analysis:

-

Analyze the purified ADC by LC-MS to obtain the mass of the intact ADC.

-